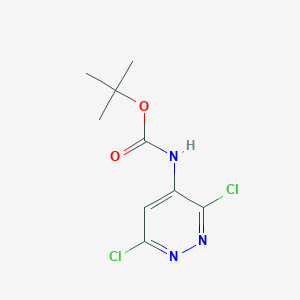

4-(Boc-amino)-3,6-dichloropyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEQJSIBSDCKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(Boc-amino)-3,6-dichloropyridazine, a key building block in modern medicinal chemistry. With the CAS Number 887310-61-4, this compound plays a significant role in the synthesis of complex heterocyclic molecules targeted for a range of therapeutic applications. This document serves as a technical resource, offering insights into its synthesis, characterization, and reactivity, underpinned by established scientific principles and practical considerations.

Core Molecular Attributes and Physical Properties

This compound, systematically named tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is a white to off-white solid. Its structure integrates a dichloropyridazine core with a Boc-protected amine, a common strategy in multi-step organic synthesis to modulate reactivity and enable selective transformations.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 887310-61-4 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [1] |

| Molecular Weight | 264.11 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% |

Thermal Properties

While a specific melting point for this compound is not widely reported in publicly available literature, a closely related N-methylated analog, tert-butyl (3,6-dichloropyridazin-4-yl)methylcarbamate, exhibits a melting point of 95-97 °C[2]. This suggests a similar thermal stability profile for the title compound. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a steady rate (e.g., 1-2 °C/min) to ensure accurate determination of the melting range.

Solubility Profile

Experimental Protocol: Solubility Assessment

To assess solubility, a small, known amount of the compound can be added to a measured volume of the solvent at room temperature. The mixture is agitated, and the dissolution is observed. This can be done qualitatively or quantitatively using techniques like gravimetric analysis after solvent evaporation.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the introduction of the Boc-protecting group onto 4-amino-3,6-dichloropyridazine. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

Synthetic Approach

The protection of the amino group is a standard procedure in organic synthesis. The reaction of 4-amino-3,6-dichloropyridazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like THF or DCM, affords the desired product.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-amino-3,6-dichloropyridazine in anhydrous THF, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of the dichloropyridazine ring and the Boc-protected amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards SNAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C3 and C6 positions, which is a cornerstone of its utility in building molecular diversity. The Boc-protected amino group generally remains intact under these conditions.

-

Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazine derivatives.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the amino group, making it available for subsequent chemical transformations, such as amide bond formation or further functionalization. The stability of the Boc group to basic and nucleophilic conditions allows for a high degree of synthetic flexibility.[3][4]

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm. A singlet corresponding to the proton on the pyridazine ring would appear further downfield. A broad singlet for the N-H proton of the carbamate is also anticipated, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the tert-butyl group (a quaternary carbon and three methyl carbons). The carbonyl carbon of the Boc group will appear in the range of 150-155 ppm. The carbons of the dichloropyridazine ring will have distinct chemical shifts influenced by the chlorine and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

N-H stretch: A band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the Boc protector.

-

C-N stretch: Bands in the fingerprint region.

-

C-Cl stretch: Absorptions typically found in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (264.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity, particularly the susceptibility of the chloro groups to nucleophilic substitution and cross-coupling reactions, combined with the stability and ease of removal of the Boc protecting group, makes it an important tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical properties, synthetic accessibility, and reactivity profile is essential for its effective application in the laboratory.

References

Sources

- 1. 887310-61-4|tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Cas 631914-72-2,TERT-BUTYL (3,6-DICHLOROPYRIDAZIN-4-YL)METHYLCARBAMATE | lookchem [lookchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, commonly known as 4-(Boc-amino)-3,6-dichloropyridazine. It details the compound's chemical structure, physicochemical properties, synthesis, and reactivity. The core focus is on its strategic application as a versatile building block in medicinal chemistry and drug discovery, underscored by detailed reaction protocols and mechanistic insights. This document serves as a critical resource for scientists leveraging substituted pyridazines in the design and synthesis of novel therapeutic agents.

Introduction and Core Concepts

The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This compound has emerged as a key intermediate, offering multiple reaction sites for controlled, sequential modification.

The presence of two chlorine atoms at the C3 and C6 positions, activated by the electron-deficient pyridazine ring, makes them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The Boc-protected amine at the C4 position not only serves as a latent amino group but also electronically influences the regioselectivity of substitution reactions. This combination of features makes it a powerful and versatile tool for constructing complex molecular architectures.

Chemical Structure and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tert-butyl (3,6-dichloropyridazin-4-yl)carbamate | [3] |

| CAS Number | 887310-61-4 | [3] |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [3] |

| Molecular Weight | 264.11 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | ≥97% (typical) | [3] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(Cl)=NN=C1Cl |[3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway typically begins with the commercially available precursor, maleic hydrazide (pyridazine-3,6-diol).

Synthetic Workflow

The overall transformation can be visualized as a three-stage process: chlorination, introduction of the amino group (via nitration and reduction), and finally, protection of the amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3,6-Dichloropyridazine (1) This procedure is adapted from established methods for the chlorination of pyridazinediones.[4][5]

-

Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue by slowly adding it to ice-cold saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,6-dichloropyridazine as a solid.

Protocol 2.2.2: Synthesis of 4-Amino-3,6-dichloropyridazine (3) The introduction of an amino group at the C4 position is typically achieved through nitration followed by reduction.

-

Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Slowly add 3,6-dichloropyridazine (1.0 eq) while maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 4-6 hours. Carefully pour the reaction mixture onto crushed ice and collect the precipitated 3,6-dichloro-4-nitropyridazine (2) by filtration.

-

Reduction: Suspend the crude nitro compound (2) in ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. Heat the reaction as necessary and monitor for completion.

-

Isolation: Upon completion, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and concentrate. The crude 4-amino-3,6-dichloropyridazine (3) can be purified by recrystallization or column chromatography.

Protocol 2.2.3: Boc Protection to Yield this compound (4) This is a standard protection protocol for primary amines.[6][7]

-

Setup: Dissolve 4-amino-3,6-dichloropyridazine (3) (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress should be monitored by TLC.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield pure this compound (4).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its predictable and controllable reactivity, which allows for selective functionalization at three distinct points on the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms are the primary sites for modification. The electron-withdrawing nature of the pyridazine ring nitrogen atoms makes the C3 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[8]

-

Regioselectivity: The C6 position is generally more reactive towards nucleophilic attack than the C3 position. This is attributed to a combination of steric and electronic factors. The C6 position is less sterically hindered, and the adjacent ring nitrogen can better stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.[9] The electron-donating character of the Boc-amino group at C4 further influences this selectivity.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, enabling the introduction of diverse functional groups.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are indispensable tools in modern drug discovery.[10][11] this compound is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the chloropyridazine with boronic acids or esters.[12][13] This is a robust method for introducing aryl, heteroaryl, or alkyl groups. By carefully controlling stoichiometry and reaction conditions, selective mono-arylation can be achieved, typically at the more reactive C6 position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the introduction of primary or secondary amines to displace the chlorine atoms. This is a key strategy for building molecules with desired pharmacophores.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be easily removed under acidic conditions.[6]

-

Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane or methanol, efficiently cleaves the Boc group to reveal the free 4-amino functionality.[6]

-

Synthetic Strategy: This deprotection step is often performed late in a synthetic sequence, unmasking the amino group for final modifications, such as amide bond formation, alkylation, or sulfonylation, without disturbing other parts of the molecule.

Caption: Key reaction pathways for this compound.

Representative Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring by LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for building novel drug candidates. The pyridazine core is a key component in many FDA-approved drugs, and this building block provides an efficient entry point for creating libraries of analogues for structure-activity relationship (SAR) studies.[14]

While specific examples directly citing this exact CAS number in the synthesis of a named drug are often proprietary, its utility can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of Gabazine (SR-95531), a GABA receptor antagonist, utilizes a substituted 3-amino-6-chloropyridazine intermediate that undergoes Suzuki coupling and subsequent functionalization, highlighting the same chemical principles.[15] Researchers use this building block to systematically explore the chemical space around the pyridazine core, attaching different groups at the C3 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: this compound is generally classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 2: GHS Hazard Information Summary

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

Conclusion

This compound is a high-value, versatile chemical intermediate that empowers medicinal chemists and drug development professionals. Its well-defined points of reactivity allow for the execution of sophisticated and regioselective synthetic strategies, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

-

ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine. Retrieved January 5, 2026, from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 5, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. Retrieved January 5, 2026, from [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11). Retrieved from [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved January 5, 2026, from [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97% | CAS: 887310-61-4 | AChemBlock [achemblock.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine (CAS 887310-61-4): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Boc-amino)-3,6-dichloropyridazine, a key heterocyclic building block in modern medicinal chemistry. The pyridazine core is a privileged structure found in numerous biologically active compounds, and this particular derivative offers a versatile platform for the synthesis of complex molecules, most notably kinase inhibitors. This document details the synthesis, purification, characterization, and reactivity of this compound, with a focus on its application in the development of novel therapeutics. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in a wide array of pharmacologically active molecules. Its unique electronic properties, including its π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it an attractive scaffold for interacting with biological targets. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This compound, also known by its IUPAC name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, has emerged as a crucial intermediate for the synthesis of substituted pyridazines. The presence of two chlorine atoms at positions 3 and 6, which can be selectively functionalized, combined with a protected amino group at position 4, provides a strategic handle for introducing molecular diversity. This guide will delve into the synthetic routes to access this valuable building block and explore its subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 887310-61-4 |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ |

| Molecular Weight | 264.11 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the pyridazine core, followed by amination and protection.

Synthesis of the Precursor: 3,6-Dichloropyridazine

The most common starting material for the synthesis of 3,6-dichloropyridazine is maleic anhydride, which is first converted to 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with hydrazine. Subsequent chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields the desired 3,6-dichloropyridazine.[6][7]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [6]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (1 equivalent).

-

Carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood.

-

Heat the reaction mixture to 65-80 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench it by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[8]

Synthesis of the Precursor: 4-Amino-3,6-dichloropyridazine

The next step involves the introduction of an amino group at the 4-position of the pyridazine ring via a nucleophilic aromatic substitution (SNAr) reaction. Due to the electron-deficient nature of the pyridazine ring, it is susceptible to attack by nucleophiles.

Experimental Protocol: Synthesis of 4-Amino-3,6-dichloropyridazine

This protocol is adapted from general procedures for the amination of dichloropyridazines.[9]

-

In a sealed pressure vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of aqueous ammonia (e.g., 28-30% solution, 3-5 equivalents).

-

Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction should be monitored for the consumption of the starting material.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted further with the organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords pure 4-amino-3,6-dichloropyridazine (CAS 823-58-5).[5][10]

Boc Protection of 4-Amino-3,6-dichloropyridazine

The final step is the protection of the newly introduced amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amino group from participating in subsequent reactions and to modify the electronic properties of the molecule.[11][12]

Experimental Protocol: Synthesis of this compound [12][13]

-

Dissolve 4-amino-3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (TEA, 1.5-2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water, a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Sources

- 1. WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments - Google Patents [patents.google.com]

- 2. WO2008138834A1 - Substituted imidazopyridazines as pi3k lipid kinase inhibitors - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. This compound 97% | CAS: 887310-61-4 | AChemBlock [achemblock.com]

- 5. 823-58-5|4-Amino-3,6-dichloropyridazine|BLD Pharm [bldpharm.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 823-58-5 Cas No. | 4-Amino-3,6-dichloropyridazine | Apollo [store.apolloscientific.co.uk]

- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 12. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, a pivotal intermediate in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors. This document offers a detailed examination of the synthetic strategy, grounded in the principles of nucleophilic aromatic substitution on electron-deficient heterocycles. A step-by-step experimental protocol is presented, accompanied by a discussion of the underlying reaction mechanism, critical process parameters, and analytical characterization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Strategic Importance and Synthetic Rationale

The pyridazine moiety is a well-established pharmacophore found in numerous biologically active compounds. The title compound, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, serves as a versatile building block in medicinal chemistry. The dichloro-substitution pattern provides two distinct points for subsequent chemical elaboration, typically via further nucleophilic substitution or cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino functionality offers robust protection under a variety of reaction conditions, yet it can be readily cleaved under acidic conditions to liberate the free amine for further derivatization. This strategic placement of functional groups makes the title compound a valuable precursor for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[1][2][3]

The synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4,6-trichloropyridazine, is an electron-deficient heterocycle, making it susceptible to attack by nucleophiles. The key challenge lies in achieving selective substitution at the C4 position.

Figure 1. Conceptual overview of the synthesis.

Mechanistic Considerations and Regioselectivity

The reaction proceeds via a classic SNAr mechanism. This pathway involves the nucleophilic attack of the deprotonated tert-butyl carbamate on the electron-deficient pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of a chloride ion restores the aromaticity of the ring and yields the final product.

The regioselectivity of the substitution at the C4 position of 3,4,6-trichloropyridazine is a critical aspect of this synthesis. The chlorine atoms at the C3, C4, and C6 positions exhibit different reactivities towards nucleophilic attack. The positions flanked by the two nitrogen atoms of the pyridazine ring are generally more activated. In the case of 3,4,6-trichloropyridazine, the C4 and C6 positions are more electrophilic than the C3 position. The preferential attack at C4 over C6 can be attributed to a combination of electronic and steric factors, a phenomenon that has been observed in similar heterocyclic systems.

The choice of tert-butyl carbamate as the nucleophile is strategic. The Boc group modulates the nucleophilicity of the amine and provides a stable protecting group for the subsequent synthetic steps.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds. Optimization may be required depending on the scale and specific laboratory conditions.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 3,4,6-Trichloropyridazine | ≥97% | TCI, Sigma-Aldrich | Handle in a fume hood.[4] |

| tert-Butyl Carbamate | ≥98% | Fluka, Sigma-Aldrich | |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Alfa Aesar, Strem | A non-nucleophilic base. |

| 1,4-Dioxane | Anhydrous | Acros Organics | Ensure low water content. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4,6-trichloropyridazine (1.0 eq), tert-butyl carbamate (1.1-1.5 eq), and cesium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the starting pyridazine).

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The final product, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is typically a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2. Experimental workflow for the synthesis.

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The presence of water can lead to hydrolysis of the trichloropyridazine starting material, forming undesired byproducts. The use of anhydrous solvents and an inert atmosphere is critical for high yields.

-

Choice of Base: While other bases like potassium carbonate or sodium hydride can be employed, cesium carbonate is often preferred due to its high solubility in organic solvents and its ability to promote SNAr reactions.

-

Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures may lead to the formation of impurities. The optimal temperature should be determined empirically for a given scale.

-

Purification: The product is generally stable and can be readily purified by silica gel chromatography. The choice of eluent system should be optimized based on TLC analysis.

Safety Considerations

-

3,4,6-Trichloropyridazine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

-

1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All handling should be performed in a fume hood.

-

Cesium Carbonate: This reagent is a strong base and can cause irritation. Avoid contact with skin and eyes.

Conclusion

The synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate is a robust and reproducible process that provides a valuable intermediate for the synthesis of a wide range of biologically active molecules. A thorough understanding of the nucleophilic aromatic substitution mechanism and careful control of the reaction parameters are key to achieving a successful outcome. The protocol and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

- US Patent US11046656B2, "Process for preparing 4-amino-pyridazines", published June 29, 2021. ()

- US Patent Application US20200140396A1, "Process for preparing 4-amino-pyridazines", published May 7, 2020. ()

-

Tamayo, N., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-2413. ([Link])

- CO Patent CO2017012403A2, "Process to prepare 4-amino-pyridazines", published December 29, 2017. ()

-

Anderson, M., et al. (2007). Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 50(11), 2647-2654. ([Link])

-

McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. ([Link])

- CN Patent CN104447569A, "Method for synthetizing 3,6-dichloropyridazine", published March 25, 2015. ()

-

Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. ([Link])

-

Wang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(11), 3163. ([Link])

- EP Patent EP3752488A1, "Method for preparing tert-butyl n-((1r,2s,5s)", published December 23, 2020. ()

- WO Patent WO2024084491A1, "International Application Published Under the Patent Cooperation Tre

-

Supporting Information for relevant article. (n.d.). ([Link])

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 178. ([Link])

- WO Patent WO2007009913A1, "Pyridazinone derivatives as thyroid hormone receptor agonists", published January 25, 2007. ()

- CN Patent CN112645883A, "Preparation method of 3, 6-dichloropyridazine", published April 13, 2021. ()

-

PubChem. (n.d.). 3,4,6-Trichloropyridazine. National Center for Biotechnology Information. ([Link])

-

da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1279. ([Link])

-

Radhakrishna Murti, P. S., & Sasmal, B. M. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, 15B, 880-882. ([Link])

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1. ([Link])

-

Katcher, M. H., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(49), 16938-16941. ([Link])

- PT Patent PT75372B, "Process for the preparation of pyridazine deriv

Sources

- 1. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4,6-Trichloropyridazine | C4HCl3N2 | CID 95123 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Boc-amino)-3,6-dichloropyridazine: A Technical Guide for Researchers

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This in-depth technical guide focuses on 4-(Boc-amino)-3,6-dichloropyridazine, a key building block in medicinal chemistry, and aims to provide a comprehensive understanding of its solubility characteristics in common organic solvents.

This document moves beyond a simple tabulation of data, offering insights into the molecular determinants of solubility and providing robust, field-tested protocols for its empirical determination. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental designs and to troubleshoot challenges related to the handling and application of this important chemical entity.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structural and electronic features is the foundation for predicting its solubility behavior. The principle of "like dissolves like" is a potent guiding tenet, and by dissecting the characteristics of this compound, we can anticipate its interactions with various solvents.

Molecular Structure:

-

Core Heterocycle: The dichloropyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and two chlorine atoms. This core contributes to the molecule's polarity.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar appendage. This sterically hindered, lipophilic moiety significantly influences the overall shape and polarity of the molecule, increasing its affinity for less polar solvents.

-

Amine Linker: The secondary amine linkage provides a site for hydrogen bond donation, a crucial factor in its interaction with protic solvents.

-

Chlorine Substituents: The two chlorine atoms enhance the molecule's polarizability and contribute to its electron-deficient nature.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 887310-61-4 | [1] |

| Molecular Formula | C9H11Cl2N3O2 | [1] |

| Molecular Weight | 264.11 g/mol | [1] |

| Appearance | White solid | [1] |

| IUPAC Name | tert-butyl (3,6-dichloropyridazin-4-yl)carbamate | [1] |

The presence of both polar (pyridazine ring, amine) and non-polar (Boc group) regions suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of intermediate polarity.

Solubility Profile in Common Organic Solvents

The following table presents the solubility of ADCP in various solvents at different temperatures, which serves as a valuable qualitative and semi-quantitative guide for this compound. The solubility of this compound is expected to follow similar trends, albeit with shifts in absolute values.

Table 1: Experimentally Determined Solubility of 4-amino-3,6-dichloropyridazine (ADCP) in Various Organic Solvents. [2][3]

| Solvent | Temperature (°C) | Solubility (mole fraction, x1) | Expected Trend for this compound |

| Methanol | 5 | 0.0039 | Lower |

| 25 | 0.0098 | Lower | |

| 55 | 0.0331 | Lower | |

| Ethanol | 5 | 0.0028 | Similar/Slightly Lower |

| 25 | 0.0075 | Similar/Slightly Lower | |

| 55 | 0.0279 | Similar/Slightly Lower | |

| Acetone | 5 | 0.0121 | Higher |

| 25 | 0.0298 | Higher | |

| 55 | 0.0917 | Higher | |

| Dichloromethane | 5 | 0.0065 | Higher |

| 25 | 0.0175 | Higher | |

| 55 | 0.0612 | Higher | |

| Ethyl Acetate | 5 | 0.0049 | Higher |

| 25 | 0.0135 | Higher | |

| 55 | 0.0496 | Higher | |

| 1,4-Dioxane | 5 | 0.0133 | Higher |

| 25 | 0.0335 | Higher | |

| 55 | 0.1065 | Higher | |

| Tetrahydrofuran | 5 | 0.0152 | Higher |

| 25 | 0.0392 | Higher | |

| 55 | 0.1287 | Higher |

Analysis of Expected Solubility:

-

Polar Protic Solvents (Methanol, Ethanol): The solubility in these solvents is driven by hydrogen bonding with the amine group. However, the bulky, non-polar Boc group is expected to disrupt the solvation shell, leading to a decrease in solubility compared to the parent amine.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate, THF, 1,4-Dioxane): These solvents offer a good balance of polarity to interact with the pyridazine ring and the amide linkage, while also being able to accommodate the non-polar Boc group. Therefore, this compound is predicted to have good to excellent solubility in this class of solvents.

-

Chlorinated Solvents (Dichloromethane): The polarity and ability to engage in dipole-dipole interactions make dichloromethane a suitable solvent. The presence of the non-polar Boc group should enhance solubility in this solvent.

-

Non-Polar Solvents (Hexanes, Toluene): Due to the significant polarity of the dichloropyridazine core, the solubility in non-polar solvents is expected to be low.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for this compound in a specific solvent system, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Workflow for Solubility Determination:

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature environment (e.g., a shaker incubator or a thermostatically controlled water bath).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial to visually confirm the presence of undissolved solid at the end of the equilibration period.

-

-

Phase Separation:

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Pellet the solid material and carefully withdraw the supernatant.

-

Filtration: Use a syringe filter (ensure the filter material is compatible with the solvent) to separate the solid.

-

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, this can be a rapid method. A Beer-Lambert law calibration curve is required.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Practical Implications and Troubleshooting

-

Recrystallization: The differential solubility of this compound in various solvents can be exploited for purification by recrystallization. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Based on the analogue data, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes could be a good starting point.

-

Reaction Solvent Choice: When using this compound as a reactant, selecting a solvent in which it is readily soluble will ensure homogeneous reaction conditions and can lead to improved reaction rates and yields. Solvents like THF, 1,4-dioxane, and acetone are likely good candidates.

-

Handling and Storage: this compound is a white solid that should be stored at 0-8 °C.[1] It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[4][5][6]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in an understanding of its physicochemical properties and informed by data from a close structural analogue. While predictive models and analogue data offer valuable initial guidance, the provided experimental protocol empowers researchers to determine precise solubility values tailored to their specific needs. A thorough grasp of solubility is not merely an academic exercise; it is a practical necessity that underpins the successful application of this versatile building block in the advancement of chemical synthesis and drug discovery.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- AChemBlock. (n.d.). This compound 97%.

- Unknown. (n.d.). 4 - SAFETY DATA SHEET.

- MilliporeSigma. (2025, November 6). 4 - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.

- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.

- Liu, J.-Q., Li, Y.-Y., Wang, A.-Y., & Chen, S.-Y. (2014).

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(Boc-amino)-3,6-dichloropyridazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for 4-(Boc-amino)-3,6-dichloropyridazine (CAS: 887310-61-4). As a critical building block in medicinal chemistry and drug discovery, understanding the stability profile of this intermediate is paramount for ensuring the integrity of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This document synthesizes information on the intrinsic reactivity of the dichloropyridazine core and the tert-butoxycarbonyl (Boc) protecting group to provide field-proven insights and actionable protocols for stability assessment.

Compound Profile and Significance

This compound, with the IUPAC name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is a key intermediate used in the synthesis of complex heterocyclic molecules. The pyridazine scaffold is present in numerous biologically active compounds, and the strategic placement of chloro and protected amino groups allows for diverse downstream chemical modifications.[1][2]

| Property | Value | Source |

| CAS Number | 887310-61-4 | [3] |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [3] |

| Molecular Weight | 264.11 g/mol | [3] |

| Appearance | White to off-white solid | [4][5] |

| Storage (Recommended) | 2-8°C, Sealed in dry conditions | [3] |

The molecule's utility stems from the orthogonal reactivity of its functional groups: the Boc-protected amine, which can be deprotected under acidic conditions to reveal a nucleophilic amino group, and the two chlorine atoms on the electron-deficient pyridazine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[6][7]

Chemical Stability and Degradation Pathways

The overall stability of this compound is governed by the interplay of its three primary functional components: the pyridazine ring, the chlorine substituents, and the Boc-amino group. Degradation can be anticipated under conditions that favor cleavage of the Boc group or substitution of the chlorine atoms.

Lability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions but readily cleaved under acidic conditions.[8][9][10]

-

Acid-Catalyzed Deprotection: This is the most significant degradation pathway for the Boc group. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even moderate protic or Lewis acids causes rapid cleavage.[10][11] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid decarboxylates spontaneously to yield the free amine, 4-amino-3,6-dichloropyridazine. This process is typically fast, even at room temperature.[10]

-

Thermal Degradation: While more stable to heat than many other protecting groups, the Boc group can undergo thermolysis at elevated temperatures, often without a catalyst.[11] This process also generates the free amine, carbon dioxide, and isobutylene. This degradation pathway underscores the importance of avoiding high temperatures during storage and processing.

Reactivity of the Dichloropyridazine Core

The pyridazine ring is a π-electron deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6][12] This electronic characteristic is further amplified by the inductive effect of the two chlorine atoms, making the ring highly susceptible to nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 3- and 6-positions are good leaving groups. They can be displaced by a variety of nucleophiles.[1][13] In the context of stability, water is the most relevant nucleophile, leading to hydrolysis.

-

Hydrolytic Degradation: Exposure to moisture, particularly under conditions that are not neutral (either acidic or basic), can facilitate the hydrolysis of one or both chlorine atoms to yield hydroxyl-substituted pyridazines. The parent compound, 3,6-dichloropyridazine, is known to be moisture-sensitive.[14] The rate of this hydrolysis is expected to increase with temperature. The presence of the Boc-amino group may modulate the reactivity of the adjacent chlorine at the 3-position.

Predicted Primary Degradation Pathways

Based on the intrinsic reactivity of the functional groups, two primary degradation pathways are predicted under common stress conditions. These pathways can occur independently or concurrently.

Figure 1: Predicted Primary Degradation Pathways.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential. The recommendations are derived from an understanding of the compound's chemical liabilities.

Storage Conditions

The primary goal of the storage conditions is to mitigate the risks of thermal and hydrolytic degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes the rate of potential hydrolytic degradation of the chloro groups and prevents thermal cleavage of the Boc group. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture, thereby preventing hydrolysis. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque container protects against potential photolytic degradation, a known risk for some pyridazine derivatives. |

| Environment | Store in a dry, well-ventilated place | Further protects against ambient moisture. |

Causality Explained: The recommendation for refrigerated and dry storage is a direct consequence of the compound's dual vulnerabilities. Refrigeration slows down all chemical reactions, including the SNAr hydrolysis of the C-Cl bonds and any potential slow thermal deprotection. A dry, inert atmosphere is critical because water is the key reagent for the hydrolytic degradation pathway.

Handling Procedures

Due to the hazardous nature of related chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE) should be used at all times.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Dispensing: Avoid generating dust when weighing or transferring the material.

-

Incompatibilities: Keep away from strong acids, strong oxidizing agents, and sources of high heat. Contact with strong acids will cause immediate deprotection.

Protocol for Stability Assessment

A comprehensive stability assessment involves performing forced degradation studies to identify potential degradants and developing a stability-indicating analytical method to monitor the compound's purity over time under formal storage conditions.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation process to rapidly identify the likely degradation products and establish degradation pathways. The goal is to achieve 10-20% degradation of the parent compound.

Figure 2: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M. Heat at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

-

Base Hydrolysis: Repeat the procedure from step 2 using 0.2M NaOH. Neutralize samples with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Store at room temperature and protected from light. Sample at various time points.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Periodically dissolve a sample for analysis.

-

Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Conceptual)

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of all components.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase ensures good peak shape for the amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The pyridazine ring is expected to have strong UV absorbance. A DAD allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard injection volume. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent peak in the stressed samples.

Conclusion

This compound is a chemically versatile but sensitive intermediate. Its stability is primarily threatened by acid-catalyzed deprotection and hydrolytic substitution of its chloro groups. These vulnerabilities dictate the stringent storage requirements of refrigeration (2-8°C) in a dry, inert environment. By understanding these degradation pathways, researchers can implement appropriate handling and storage procedures to ensure the compound's integrity. For quality control and regulatory purposes, a systematic approach to stability testing, involving forced degradation studies and the development of a validated stability-indicating HPLC method, is essential.

References

- BenchChem. (2025). 4-(Boc-amino)pyridazine | Boc-Protected Intermediate.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. RSC Publishing.

- BenchChem. (2025). Technical Support Center: 3-Pyridazinealanine Protecting Group Strategy.

- Takahayashi, N. (n.d.). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Semantic Scholar.

- BladesPharm. (2026). tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate.

- CPAChem. (2023). Safety data sheet according to 1907/2006/EC, Article 31.

- ChemScene. (n.d.). Certificate of Analysis: tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis: tert-Butyl (2-chloropyridin-4-yl)carbamate.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- ResearchGate. (2009). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.

- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

- ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent....

- Lee, K., & Kim, J. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society.

- Thermo Fisher Scientific. (2019). Certificate of Analysis.

- ZCPC API Manufacturer. (2025). Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development.

- Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- ChemicalBook. (2025). 3,6-Dichloropyridazine | 141-30-0.

- ResearchGate. (2006). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Justia Patents. (2023). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.

- Google Patents. (2013). (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1.

- Common Organic Chemistry. (2016). WO 2016/020526 A1.

- AKSci. (2026). 1638612-47-1 Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- Siddiqui, M. R., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.

- Stevens, E. (2019).

- Sigma-Aldrich. (n.d.). 3,6-Dichloropyridazine 97 141-30-0.

- ResearchGate. (2021). (PDF) Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage Form.

- ZCPC API Manufacturer. (2025). Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates.

- PubChem. (n.d.). 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331.

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.

- Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- NIH. (n.d.).

- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]

- 3. FCKeditor - Resources Browser [nstu.ru]

- 4. file.chemscene.com [file.chemscene.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 4-(Boc-amino)pyridazine | Boc-Protected Intermediate [benchchem.com]

- 7. Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. cpachem.com [cpachem.com]

The Strategic Functionalization of 4-(Boc-amino)-3,6-dichloropyridazine: A Technical Guide to Unlocking its Synthetic Potential

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular polarity and solubility, make it a valuable component in the design of novel therapeutics.[2] A particularly useful building block for accessing a diverse range of substituted pyridazines is 4-(Boc-amino)-3,6-dichloropyridazine (tert-butyl (3,6-dichloropyridazin-4-yl)carbamate). This trifunctionalized heterocycle offers two distinct and differentially reactive chloro-substituents, providing a versatile platform for sequential and regioselective chemical modifications.

This in-depth technical guide provides a comprehensive overview of the reactivity of the pyridazine ring in this compound. We will delve into the electronic and steric factors that govern its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the construction of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of several key factors:

-

The Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms withdraw electron density from the carbon framework, making the ring susceptible to nucleophilic attack.

-

The Chloro Substituents: Chlorine atoms are good leaving groups in SNAr reactions and are ideal handles for a variety of palladium-catalyzed cross-coupling reactions.

-

The Boc-Amino Group: The tert-butyloxycarbonyl (Boc) protected amino group at the C4 position is a moderately electron-donating group. Its presence influences the electron distribution within the ring, thereby modulating the reactivity of the two chloro-substituents at the C3 and C6 positions.

The differential reactivity of the C3 and C6 positions is the cornerstone of the synthetic utility of this molecule. The position ortho to the Boc-amino group (C3) and the position meta to it (C6) will exhibit distinct electronic and steric environments, which can be exploited to achieve regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] In this compound, a nucleophile can displace either the C3 or C6 chloro substituent.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr on this substrate is a subject of considerable interest. While specific studies on this exact molecule are limited, we can draw strong inferences from related systems. In general, for dihalopyridazines and other dihalo-N-heterocycles, the position of nucleophilic attack is governed by a combination of electronic and steric effects.

The electron-donating nature of the Boc-amino group at C4 will increase the electron density at the ortho (C3) and para (C5, though unsubstituted) positions. This would suggest that the C6 position, being less electronically deactivated by the amino group, might be more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the Boc-amino group could hinder the approach of a nucleophile to the adjacent C3 position. The interplay of these factors will determine the final regiochemical outcome, which may also be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is adapted from the amination of 3,6-dichloropyridazine and serves as a robust starting point for exploring the SNAr reactivity of this compound.[4][5]

Reaction Scheme:

Figure 1: General workflow for SNAr amination.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.0-1.2 equiv)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Add the anhydrous solvent, followed by the amine nucleophile and the base.

-